![molecular formula C18H23N3O4S B2364040 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid CAS No. 689767-23-5](/img/no-structure.png)
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid
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Overview
Description
Scientific Research Applications
- Anticancer Agents : Investigations focus on its potential as an anticancer agent due to its ability to inhibit specific pathways involved in tumor growth and metastasis .
- Enzyme Inhibitors : Investigations explore its potential as an enzyme inhibitor, targeting specific enzymes involved in disease pathways .
Drug Development
Material Synthesis
Medicinal Chemistry
Biochemical Research
Organic Synthesis
Pharmacokinetics and Metabolism Studies
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid involves the condensation of 6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid with 6-bromohexanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "6-bromohexanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: In a dry solvent such as dichloromethane, add 6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, 6-bromohexanoic acid, DCC, and DMAP. Stir the mixture at room temperature for several hours to allow for the formation of the intermediate.", "Step 2: After the reaction is complete, filter the mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in a suitable solvent such as ethanol and add a base such as sodium hydroxide. Heat the mixture under reflux for several hours to hydrolyze the intermediate and yield the final product.", "Step 4: After the reaction is complete, cool the mixture and acidify with hydrochloric acid. Filter the resulting precipitate and wash with water to obtain the pure product." ] } | |
CAS RN |
689767-23-5 |
Molecular Formula |
C18H23N3O4S |
Molecular Weight |
377.46 |
IUPAC Name |
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid |
InChI |
InChI=1S/C18H23N3O4S/c22-16(23)4-2-1-3-7-21-17(24)14-12-13(20-8-10-25-11-9-20)5-6-15(14)19-18(21)26/h5-6,12H,1-4,7-11H2,(H,19,26)(H,22,23) |
InChI Key |
ATXCGBXNLTVEAD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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